molecular formula C7H3BrClF3O B1405534 1-Bromo-4-chloro-5-(difluoromethoxy)-2-fluoro-benzene CAS No. 1108189-13-4

1-Bromo-4-chloro-5-(difluoromethoxy)-2-fluoro-benzene

Cat. No. B1405534
CAS RN: 1108189-13-4
M. Wt: 275.45 g/mol
InChI Key: KMNGIVBODSVBJW-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-5-(difluoromethoxy)-2-fluoro-benzene (BCDFMFB) is an organic compound belonging to the class of aromatic compounds known as halogenated benzenes. It is a colorless, volatile liquid with a boiling point of 139°C and a molecular weight of 273.87 g/mol. BCDFMFB is used in a variety of applications, including as a pharmaceutical intermediate, a solvent, and as a reagent in organic synthesis.

Mechanism of Action

1-Bromo-4-chloro-5-(difluoromethoxy)-2-fluoro-benzene is an aromatic compound and as such, it is believed to interact with biological molecules via a variety of mechanisms. The compound has been shown to interact with proteins, lipids, and nucleic acids via hydrogen-bonding, van der Waals forces, and other non-covalent interactions. The compound has also been shown to interact with metal ions, such as zinc and copper, via coordination bonds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of a variety of enzymes, including cytochrome P450, cyclooxygenase-2, and aldehyde dehydrogenase. The compound has also been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

1-Bromo-4-chloro-5-(difluoromethoxy)-2-fluoro-benzene is a useful reagent for organic synthesis due to its low cost and availability. The compound is also relatively stable and can be stored for long periods of time. However, the compound is volatile and must be handled with care in the laboratory.

Future Directions

1-Bromo-4-chloro-5-(difluoromethoxy)-2-fluoro-benzene has a variety of potential applications in the pharmaceutical and chemical industries. Further research is needed to explore its potential as a reagent in organic synthesis, as well as its potential therapeutic applications. Additionally, research is needed to explore the compound’s potential interactions with other molecules, such as proteins and nucleic acids. Finally, research is needed to explore the compound’s potential as a fluorescent probe and its potential use in analytical chemistry.

Scientific Research Applications

1-Bromo-4-chloro-5-(difluoromethoxy)-2-fluoro-benzene is used in scientific research as a reagent in organic synthesis. This compound has been used in the synthesis of a variety of compounds, including new drugs, fluorescent probes, and other organic molecules. This compound has also been used in the synthesis of a variety of heterocyclic compounds, including 1-aryl-2-thioxo-3-thiazolines and 1,2,3-triazoles.

properties

IUPAC Name

1-bromo-4-chloro-5-(difluoromethoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-3-1-6(13-7(11)12)4(9)2-5(3)10/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNGIVBODSVBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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